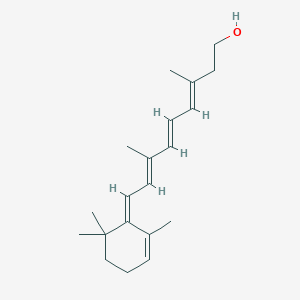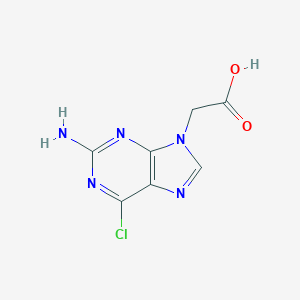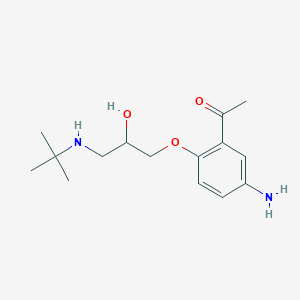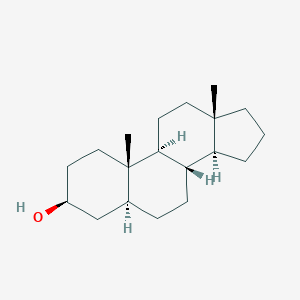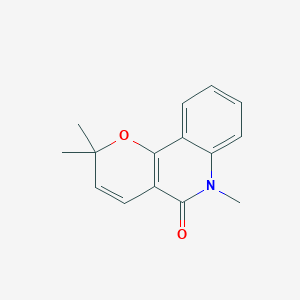
N-Methylflindersine
概要
説明
N-メチルフリンダーシン: は、分子式 C15H15NO2 を持つ天然に存在するアルカロイド化合物です。これは、特にミカン科に属する様々な植物種に見られるフリンダーシンの誘導体です。この化合物は、そのユニークな化学構造と潜在的な生物活性により、注目を集めています。
準備方法
合成経路と反応条件: N-メチルフリンダーシンの合成は、通常、フリンダーシンのメチル化を伴います。一般的な方法の1つは、フリンダーシンとヨウ化メチルを、炭酸カリウムなどの塩基の存在下で反応させることです。反応は、メチル化プロセスを促進するために、アセトンまたはジメチルホルムアミドなどの有機溶媒中で高温で行われます。
工業生産方法: N-メチルフリンダーシンの工業生産には、天然資源からのフリンダーシンの抽出、それに続く化学修飾が含まれる場合があります。抽出プロセスには、溶媒抽出、クロマトグラフィーによる精製、および前述の合成経路を使用したメチル化が含まれます。このプロセスのスケーラビリティは、天然資源の入手可能性と抽出および精製工程の効率に依存します。
化学反応の分析
反応の種類: N-メチルフリンダーシンは、以下を含む様々な化学反応を起こします。
酸化: それは対応するキノリン誘導体を形成するために酸化することができます。
還元: 還元反応は、それをジヒドロ誘導体に転換することができます。
置換: 親電子置換反応は、分子に異なる官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン(塩素、臭素)やニトロ化剤(硝酸)などの試薬が、制御された条件下で使用されます。
生成される主要な生成物:
酸化: キノリン誘導体。
還元: ジヒドロ誘導体。
置換: ハロゲン化またはニトロ化されたフリンダーシン誘導体。
科学研究への応用
N-メチルフリンダーシンは、科学研究においていくつかの用途があります。
化学: これは、医薬品化学において重要な様々なキノリン誘導体の合成の前駆体として使用されます。
生物学: 研究では、NS3タンパク質の発現を阻害することにより、抗C型肝炎ウイルス剤としての可能性が示されています.
科学的研究の応用
N-Methylflindersine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives, which are important in medicinal chemistry.
Industry: It can be used in the development of insect antifeedants and other agrochemical products.
作用機序
N-メチルフリンダーシンは、いくつかのメカニズムを通じてその効果を発揮します。
抗HCV活性: これは、感染細胞におけるNS3タンパク質の発現レベルを低下させることにより、C型肝炎ウイルスを阻害します.
神経保護効果: これは、リポ多糖で刺激されたBV2細胞における一酸化窒素の産生を阻害することができ、神経変性疾患の治療における潜在的な使用を示唆しています.
類似の化合物との比較
類似の化合物:
フリンダーシン: メチル基がない親化合物。
メチルエボジオノール: 類似の生物活性を持つ別のメチル化誘導体。
イソピンピネリン: 抗HCV活性を持つ関連化合物.
ユニークさ: N-メチルフリンダーシンは、その特定のメチル化によりユニークであり、親化合物であるフリンダーシンと比較して生物活性を高めています。NS3タンパク質の発現と一酸化窒素の産生を阻害する能力は、抗ウイルスおよび神経保護療法におけるさらなる研究のための有望な候補としています。
類似化合物との比較
Flindersine: The parent compound, which lacks the methyl group.
Methylevodionol: Another methylated derivative with similar biological activities.
Isopimpinellin: A related compound with moderate anti-HCV activity.
Uniqueness: N-Methylflindersine is unique due to its specific methylation, which enhances its biological activities compared to its parent compound, flindersine. Its ability to inhibit NS3 protein expression and nitric oxide production makes it a promising candidate for further research in antiviral and neuroprotective therapies.
特性
IUPAC Name |
2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-15(2)9-8-11-13(18-15)10-6-4-5-7-12(10)16(3)14(11)17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZFGBNKPOVCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198374 | |
| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50333-13-6 | |
| Record name | N-Methylflindersine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50333-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydro-2,2,6-trimethyl-5H-pyrano(3,2-c)quinolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050333136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50333-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIHYDRO-2,2,6-TRIMETHYL-5H-PYRANO(3,2-C)QUINOLIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN569UDJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




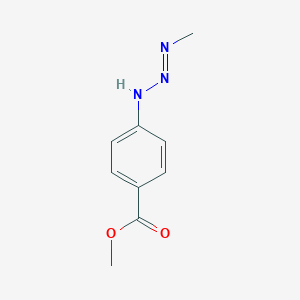
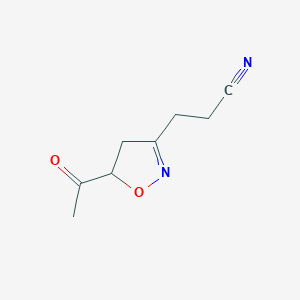
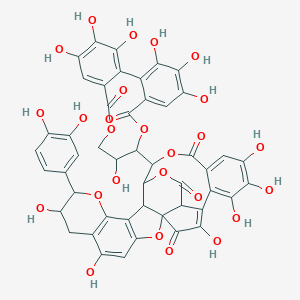
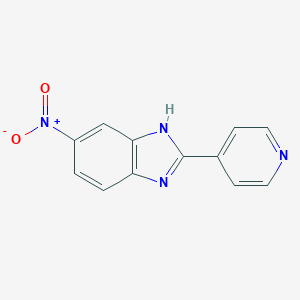
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
